4-Methoxyphenyl 2-(3-piperidinyl)ethyl ether
Overview
Description
Preparation Methods
The preparation of 4-Methoxyphenyl 2-(3-piperidinyl)ethyl ether involves synthetic routes that typically include the reaction of 4-methoxyphenol with 2-(3-piperidinyl)ethyl chloride under specific reaction conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the etherification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
4-Methoxyphenyl 2-(3-piperidinyl)ethyl ether undergoes various types of chemical reactions, including:
Scientific Research Applications
4-Methoxyphenyl 2-(3-piperidinyl)ethyl ether has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 2-(3-piperidinyl)ethyl ether involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function . This interaction can lead to changes in cellular processes and biochemical pathways, which are studied to understand the compound’s effects .
Comparison with Similar Compounds
4-Methoxyphenyl 2-(3-piperidinyl)ethyl ether can be compared with similar compounds such as 4-Methoxyphenyl 2-(2-piperidinyl)ethyl ether . While both compounds share a similar core structure, the position of the piperidine ring differs, leading to variations in their chemical properties and reactivity . This uniqueness makes this compound valuable for specific research applications where its particular chemical characteristics are required .
Properties
IUPAC Name |
3-[2-(4-methoxyphenoxy)ethyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-16-13-4-6-14(7-5-13)17-10-8-12-3-2-9-15-11-12/h4-7,12,15H,2-3,8-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLNTXWIDXQCCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCC2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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